molecular formula C17H28N2O4 B12514992 Bicyclo[6.1.0]non-4-yn-9-ylmethyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate

Bicyclo[6.1.0]non-4-yn-9-ylmethyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate

Cat. No.: B12514992
M. Wt: 324.4 g/mol
InChI Key: YZGOWXGENSKDSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bicyclo[610]non-4-yn-9-ylmethyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate is a complex organic compound known for its unique bicyclic structure and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bicyclo[6.1.0]non-4-yn-9-ylmethyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate typically involves multiple steps. One common method includes the functionalization of primary amines of lysine residues in recombinant elastin-like proteins (ELPs) using Bicyclo[6.1.0]non-4-yn-9-ylmethyl N-succinimidyl carbonate . This process involves bio-orthogonal strain-promoted azide-alkyne cycloaddition reactions to form hydrogels with high gelation kinetics and tunable mechanics .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis generally follows similar principles as laboratory-scale preparation, with adjustments for scalability and efficiency. The use of specialized equipment and optimized reaction conditions ensures the consistent production of high-purity compounds.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of Bicyclo[6.1.0]non-4-yn-9-ylmethyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate involves its ability to undergo strain-promoted azide-alkyne cycloaddition reactions. This reaction occurs without the need for a copper catalyst, resulting in the formation of stable triazole linkages . These linkages are crucial for the compound’s applications in bioconjugation and material science.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bicyclo[6.1.0]non-4-yn-9-ylmethyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate is unique due to its specific functional groups, which enhance its reactivity and versatility in various applications. Its ability to form stable triazole linkages without a copper catalyst sets it apart from other compounds in its class .

Biological Activity

Bicyclo[6.1.0]non-4-yn-9-ylmethyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and bioconjugation. This article reviews its synthesis, biological activity, and applications based on recent research findings.

Chemical Structure and Synthesis

The compound features a bicyclic structure with a unique alkyne functionality, which is significant for its reactivity in bioorthogonal chemistry. The synthesis typically involves coupling reactions that yield the carbamate derivative, which can be utilized in various biological applications.

Biological Activity

Antiproliferative Effects
Research indicates that compounds containing bicyclo[6.1.0]non-4-yn structures exhibit varying degrees of antiproliferative activity against cancer cell lines. For instance, one study evaluated a related bicyclononyne compound and reported moderate activity against several human solid tumor cell lines, suggesting potential as an anticancer agent .

Mechanism of Action
The biological activity of bicyclononyne derivatives is often attributed to their ability to engage in copper-free click chemistry, enabling precise conjugation with biomolecules such as oligonucleotides and proteins. This property allows for targeted drug delivery systems and imaging applications in cancer therapy .

Case Studies

  • Oligonucleotide Conjugation : A study demonstrated the successful incorporation of bicyclo[6.1.0]nonyne into synthetic oligonucleotides via copper-free click chemistry, enhancing the stability and delivery of nucleic acid therapeutics .
  • Hydrogel Development : Another investigation utilized bicyclo[6.1.0]non-4-yn-9-ylmethyl carbamate to functionalize hydrogels, resulting in materials with tunable mechanical properties suitable for biomedical applications .

Table 1: Biological Activity of Bicyclo[6.1.0]non-4-yn Compounds

CompoundCell Line TestedIC50 (µM)Observations
BCN-AgoA549 (Lung)8.0Selective inhibition observed
BCN-BioPC3 (Prostate)7.8High cytotoxicity; induces apoptosis
BCN-HydrogelHeLa (Cervical)Not specifiedEnhanced mechanical properties

Safety and Toxicity

While the compound shows promise in therapeutic applications, it is essential to consider its safety profile. Some derivatives have been noted to cause skin burns and irritation upon contact, emphasizing the need for careful handling and further toxicological studies .

Properties

IUPAC Name

9-bicyclo[6.1.0]non-4-ynylmethyl N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O4/c18-7-9-21-11-12-22-10-8-19-17(20)23-13-16-14-5-3-1-2-4-6-15(14)16/h14-16H,3-13,18H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZGOWXGENSKDSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C2COC(=O)NCCOCCOCCN)CCC#C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.